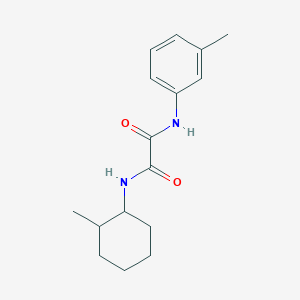![molecular formula C16H14ClF3N2O3S B4114463 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4114463.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]alaninamide
Übersicht
Beschreibung
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]alaninamide, also known as CFTR-inhibitor-172, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFTR-inhibitor-172 is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in regulating the transport of chloride ions across cell membranes.
Wissenschaftliche Forschungsanwendungen
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]alaninamideor-172 has been extensively studied for its potential therapeutic applications in various diseases such as cystic fibrosis, polycystic kidney disease, and secretory diarrhea. N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]alaninamideor-172 has been shown to inhibit the function of CFTR protein, which is mutated in cystic fibrosis patients, leading to defective chloride transport across cell membranes. N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]alaninamideor-172 has also been shown to inhibit the growth of cysts in polycystic kidney disease by reducing fluid secretion. N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]alaninamideor-172 has been used as a tool compound in secretory diarrhea research to study the role of CFTR protein in regulating intestinal fluid secretion.
Wirkmechanismus
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]alaninamideor-172 inhibits the function of CFTR protein by binding to its regulatory domain and preventing its activation. CFTR protein is a chloride channel that is activated by phosphorylation and ATP binding. N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]alaninamideor-172 binds to the regulatory domain of CFTR protein and prevents its activation by blocking ATP binding and phosphorylation. This leads to a decrease in chloride transport across cell membranes.
Biochemical and Physiological Effects:
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]alaninamideor-172 has been shown to have significant biochemical and physiological effects in various disease models. In cystic fibrosis patients, N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]alaninamideor-172 has been shown to restore normal chloride transport across cell membranes, leading to improved lung function and reduced lung infections. In polycystic kidney disease models, N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]alaninamideor-172 has been shown to reduce cyst growth and improve kidney function. In secretory diarrhea models, N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]alaninamideor-172 has been shown to reduce intestinal fluid secretion, leading to improved diarrhea symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]alaninamideor-172 has several advantages for lab experiments, including its high potency and specificity for CFTR protein inhibition. N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]alaninamideor-172 has also been extensively studied in various disease models, making it a valuable tool compound for research. However, N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]alaninamideor-172 has some limitations, including its potential toxicity and off-target effects. N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]alaninamideor-172 should be used with caution in lab experiments to avoid potential side effects.
Zukünftige Richtungen
There are several future directions related to N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]alaninamideor-172 research. One direction is to develop more potent and selective CFTR inhibitors for therapeutic applications. Another direction is to study the long-term effects of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]alaninamideor-172 in animal models and human clinical trials. Additionally, N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]alaninamideor-172 can be used as a tool compound to study the role of CFTR protein in various diseases and to identify potential drug targets. Finally, N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]alaninamideor-172 can be used in combination with other drugs to enhance therapeutic efficacy and reduce potential side effects.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-[2-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O3S/c1-10(22-26(24,25)12-8-6-11(17)7-9-12)15(23)21-14-5-3-2-4-13(14)16(18,19)20/h2-10,22H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBJJSGEGIRTOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfonylamino]-N-[2-(trifluoromethyl)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-1-adamantyl-2-{2-[3-(trifluoromethyl)phenoxy]propanoyl}hydrazinecarboxamide](/img/structure/B4114383.png)

![2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4114416.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4114422.png)
![N-(4-fluorophenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea](/img/structure/B4114425.png)
![methyl 5-[(diethylamino)carbonyl]-2-[({[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4114440.png)
![N-(4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide hydrochloride](/img/structure/B4114444.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4114452.png)
![N-(2-methoxy-4-nitrophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B4114457.png)
![N-[(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B4114473.png)

![N-[1-(1-adamantyl)butyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4114481.png)
![4-tert-butyl-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B4114489.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(3-methylbutyl)benzamide](/img/structure/B4114502.png)